molecular formula C8H17NO3 B1401009 4-(2,2-Dimethoxyethyl)morpholine CAS No. 22633-57-4

4-(2,2-Dimethoxyethyl)morpholine

Cat. No.: B1401009
CAS No.: 22633-57-4
M. Wt: 175.23 g/mol
InChI Key: LSLNTJSQFVSWIW-UHFFFAOYSA-N
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Description

4-(2,2-Dimethoxyethyl)morpholine is an organic compound with the molecular formula C8H17NO3. It is a morpholine derivative where the nitrogen atom is substituted with a 2,2-dimethoxyethyl group. This compound is known for its applications in various chemical reactions and its utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Dimethoxyethyl)morpholine typically involves the reaction of morpholine with 2,2-dimethoxyethanol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the morpholine, followed by the addition of 2,2-dimethoxyethanol. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Dimethoxyethyl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of substituted morpholine derivatives .

Scientific Research Applications

4-(2,2-Dimethoxyethyl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,2-Dimethoxyethyl)morpholine involves its interaction with specific molecular targets. The dimethoxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Hydroxyethyl)morpholine
  • 4-(2-Methoxyethyl)morpholine
  • 4-(2-Chloroethyl)morpholine

Uniqueness

4-(2,2-Dimethoxyethyl)morpholine is unique due to the presence of two methoxy groups on the ethyl chain, which can significantly alter its chemical and physical properties compared to similar compounds. This structural difference can lead to variations in reactivity, solubility, and biological activity .

Properties

IUPAC Name

4-(2,2-dimethoxyethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-10-8(11-2)7-9-3-5-12-6-4-9/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLNTJSQFVSWIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN1CCOCC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40734973
Record name 4-(2,2-Dimethoxyethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22633-57-4
Record name 4-(2,2-Dimethoxyethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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